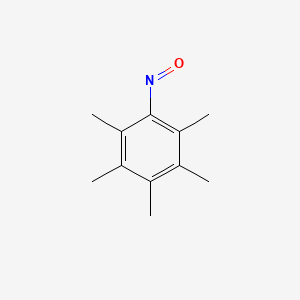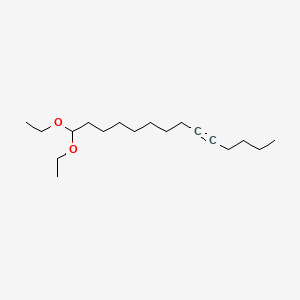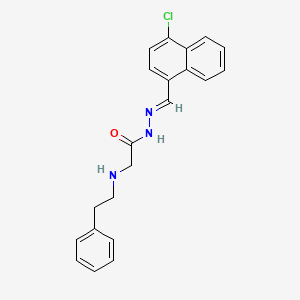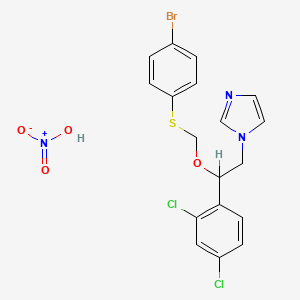![molecular formula C34H68NO4+ B14473712 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]- CAS No. 72719-83-6](/img/structure/B14473712.png)
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]- is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a propanaminium backbone with two long-chain fatty acid esters, which contribute to its amphiphilic nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]- typically involves the quaternization of a tertiary amine with an alkyl halide. The process can be summarized as follows:
Starting Materials: Tertiary amine (e.g., trimethylamine) and alkyl halide (e.g., tetradecyl bromide).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Procedure: The tertiary amine is reacted with the alkyl halide to form the quaternary ammonium compound. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new quaternary ammonium compounds with different alkyl groups.
Applications De Recherche Scientifique
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of micelles and emulsions. The molecular targets include lipid bilayers in cell membranes, where it can disrupt or stabilize the membrane structure. The pathways involved often relate to the compound’s ability to interact with hydrophobic and hydrophilic regions of molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyl-2,3-bis(oleoyloxy)-1-propanaminium
- N,N,N-Trimethyl-2,3-bis[(9Z)-9-octadecen-1-yloxy]-1-propanaminium chloride
Uniqueness
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]- is unique due to its specific alkyl chain length and the presence of two ester linkages. This structure imparts distinct physicochemical properties, such as its specific surfactant behavior and interaction with lipid membranes, making it particularly useful in specialized applications.
Propriétés
Numéro CAS |
72719-83-6 |
|---|---|
Formule moléculaire |
C34H68NO4+ |
Poids moléculaire |
554.9 g/mol |
Nom IUPAC |
2,3-di(tetradecanoyloxy)propyl-trimethylazanium |
InChI |
InChI=1S/C34H68NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-33(36)38-31-32(30-35(3,4)5)39-34(37)29-27-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3/q+1 |
Clé InChI |
IGKWQNBUDQUOJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



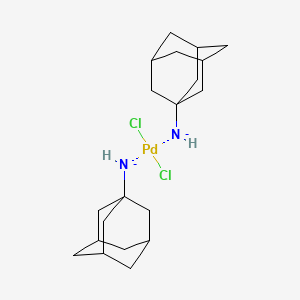
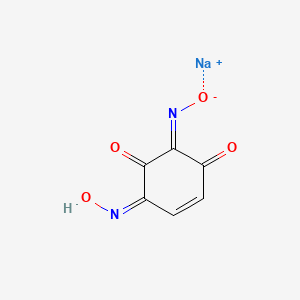


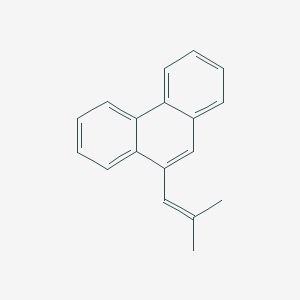

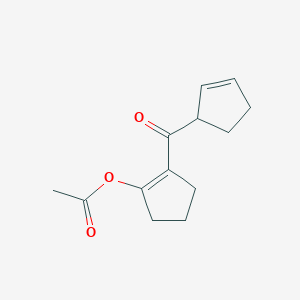
![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
